4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1

Description

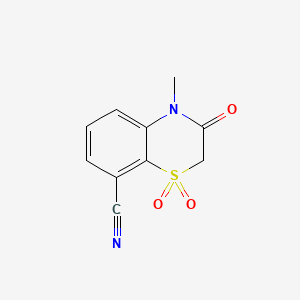

Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O3S |

|---|---|

Molecular Weight |

236.25 g/mol |

IUPAC Name |

4-methyl-1,1,3-trioxo-1λ6,4-benzothiazine-8-carbonitrile |

InChI |

InChI=1S/C10H8N2O3S/c1-12-8-4-2-3-7(5-11)10(8)16(14,15)6-9(12)13/h2-4H,6H2,1H3 |

InChI Key |

ZMYSKXRMRFPQBN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)CS(=O)(=O)C2=C(C=CC=C21)C#N |

Origin of Product |

United States |

Structural Classification and Nomenclature Considerations

The name “4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1” implies a six-membered heterocyclic ring system. A breakdown of the name provides clues to its intended structure:

4-methyl : This indicates a methyl group attached to the fourth atom of the ring.

1,1,3-trioxo : This is a key feature, suggesting the presence of three oxo groups (either carbonyl C=O or sulfonyl S=O2) at positions 1 and 3. The "1,1" designation strongly points towards a sulfonyl group at the first position.

3,4-dihydro-2H : This describes a partially saturated ring with a hydrogen atom on the second nitrogen.

-1 : This ending is ambiguous and does not conform to standard chemical nomenclature.

Based on these fragments, a plausible, albeit speculative, structure would be a derivative of a 1,2,4-thiadiazine 1,1-dioxide. This would feature a six-membered ring with sulfur at position 1, and nitrogen atoms at positions 2 and 4. The "1,1,3-trioxo" could then be interpreted as a sulfonyl group at position 1 (SO2) and a carbonyl group at position 3 (C=O).

While this specific compound is not found in the literature, the exploration of its potential structure leads to the examination of related and well-researched heterocyclic systems.

Spectroscopic and Advanced Structural Elucidation of 4 Methyl 1,1,3 Trioxo 3,4 Dihydro 2h 1

Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom within the 4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine molecule can be meticulously mapped.

Proton and Carbon-13 NMR Chemical Shift Analysis

The ¹H NMR spectrum of 4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine provides precise information about the number and types of protons present. The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet in the downfield region, a characteristic of protons attached to an electron-rich system. The methyl group protons, being attached to a nitrogen atom, exhibit a singlet at a specific chemical shift, indicative of their unique electronic environment. The N-H proton of the sulfonamide group also gives rise to a distinct signal, which can be confirmed by deuterium (B1214612) exchange experiments.

The ¹³C NMR spectrum, often acquired with proton decoupling, reveals a single peak for each unique carbon atom in the molecule. The carbonyl carbon of the urea (B33335) moiety and the carbon atoms of the benzene ring resonate at lower field due to the deshielding effects of the adjacent heteroatoms and the aromatic system. The methyl carbon, being more shielded, appears at a higher field. The specific chemical shifts are instrumental in confirming the carbon skeleton of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CHs | 7.0 - 8.0 (m) | 120 - 140 |

| N-CH₃ | ~3.0 (s) | ~30 |

| NH | Variable, broad | - |

| C=O | - | ~160 |

| Quaternary Ar-C | - | 115 - 145 |

Note: These are predicted values and may vary based on solvent and experimental conditions. 's' denotes a singlet and 'm' denotes a multiplet.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Connectivity

To further confirm the structural assignment, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment establishes the connectivity between coupled protons. For 4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine, COSY spectra would show correlations between the adjacent protons on the aromatic ring, helping to assign their specific positions.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This heteronuclear experiment correlates directly bonded proton and carbon atoms. The HMQC/HSQC spectrum provides an unambiguous link between each proton and the carbon it is attached to, for instance, confirming the assignment of the methyl protons to the methyl carbon.

Infrared (IR) and Raman Spectroscopy of 4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Vibrational Mode Assignments for Functional Groups within the Structure

The IR spectrum of 4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine, typically recorded using a KBr pellet, displays characteristic absorption bands. nih.gov The presence of a carbonyl group (C=O) is indicated by a strong absorption in the region of 1650-1700 cm⁻¹. The sulfonamide group (SO₂N) gives rise to two strong, characteristic stretching vibrations, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). The N-H stretching vibration of the sulfonamide is observed as a band in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹, while the C-H stretching of the methyl group appears just below 3000 cm⁻¹. Aromatic C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

Raman spectroscopy, which is complementary to IR spectroscopy, would be particularly useful for observing the symmetric vibrations and the S-N and S-C bonds, which may show weak absorptions in the IR spectrum.

Table 2: Key IR Absorption Bands for 4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretching | 3200 - 3400 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H (CH₃) | Stretching | < 3000 |

| C=O (Amide) | Stretching | 1650 - 1700 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| SO₂ (Asymmetric) | Stretching | ~1350 |

| SO₂ (Symmetric) | Stretching | ~1160 |

Mass Spectrometry (MS) of 4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine for Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

A GC-MS spectrum of the title compound is available, indicating its volatility and thermal stability under gas chromatography conditions. nih.gov The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would be expected to show characteristic losses. For instance, the loss of the methyl group (M-15) or the carbonyl group (M-28) would be anticipated. Cleavage of the heterocyclic ring could lead to fragments corresponding to the benzothiazine core or the methyl isocyanate moiety.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For 4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine (C₈H₈N₂O₃S), the calculated monoisotopic mass is 212.0256. nih.gov An experimental HRMS measurement confirming this value would provide strong evidence for the proposed molecular formula. Further analysis of the fragment ions by HRMS would allow for the determination of their elemental compositions as well, providing a detailed and confident elucidation of the fragmentation pathways.

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Assignment of Chiral 4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine Derivatives

If the 4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine core is incorporated into a chiral molecule, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for assigning the absolute stereochemistry of the enantiomers. These techniques measure the differential absorption and rotation of left and right-circularly polarized light, respectively.

For chiral derivatives of related benzothiadiazines, enantiomers have been successfully separated and their stereochemistry investigated using chiroptical methods. nih.gov The experimental CD and ORD spectra, when compared with spectra predicted from quantum chemical calculations, can provide a reliable assignment of the (R) and (S) configurations of the stereocenters. The appearance of the chiroptical spectra is highly sensitive to the molecular conformation. mdpi.com For instance, studies on the related compound IDRA 21, a chiral benzothiadiazine derivative, have shown that only the (+) enantiomer is biologically active, highlighting the importance of stereochemical assignment. nih.gov

Theoretical and Computational Chemistry Studies of 4 Methyl 1,1,3 Trioxo 3,4 Dihydro 2h 1

Quantum Chemical Calculations on the Electronic Structure of 4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1λ⁶,2-benzothiazine

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. These calculations provide a basis for predicting reactivity and intermolecular interactions.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing the chemical reactivity of a molecule. scispace.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. scispace.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. scispace.comresearchgate.net A smaller energy gap suggests that the molecule is more easily excited and thus more reactive. scispace.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors are typically calculated using DFT methods, such as B3LYP, with an appropriate basis set like 6-311G(d,p). researchgate.net

Table 1: Key Reactivity Descriptors Derived from HOMO-LUMO Energies

| Reactivity Descriptor | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. scispace.comresearchgate.net |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. researchgate.net |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. researchgate.net |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. researchgate.net |

| Chemical Potential (μ) | -(I + A) / 2 | The escaping tendency of electrons from a stable system. researchgate.net |

| Global Hardness (η) | (I - A) / 2 | Measures the resistance to change in electron distribution. researchgate.net |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity to accept electrons. researchgate.net |

This table outlines the standard reactivity descriptors that are typically calculated in a computational study. The actual values for 4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1λ⁶,2-benzothiazine would require specific DFT calculations.

The distribution of electron density within a molecule is key to understanding its interactions. Molecular Electrostatic Potential (MEP) maps are visual representations of the total electrostatic potential on the surface of a molecule. nih.gov These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack. nih.govacademie-sciences.fr

In an MEP map, different colors represent varying levels of electrostatic potential. Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas signify positive potential (electron-poor regions, susceptible to nucleophilic attack). nih.govacademie-sciences.fr Green and yellow areas represent intermediate or neutral potential. For 4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1λ⁶,2-benzothiazine, negative potential would be expected around the highly electronegative oxygen atoms of the trioxo groups, while positive regions might be found near hydrogen atoms.

In addition to MEP maps, calculating the partial atomic charges on each atom provides a quantitative measure of electron distribution. Methods like Natural Bond Orbital (NBO) analysis can be used to determine these charges, offering insights into the polarity of bonds and potential reactive sites. mdpi.com

Table 2: Hypothetical Atomic Charges for Selected Atoms

| Atom | Hypothetical Charge (e) |

| S1 | +1.50 |

| O (on S) | -0.75 |

| O (on S) | -0.75 |

| O (at C3) | -0.60 |

| N2 | -0.45 |

| C4 | +0.10 |

| C (methyl) | -0.20 |

Note: The values in this table are illustrative examples and not the result of actual calculations for the specified molecule. The actual charge distribution would depend on the specific geometry and computational method used.

Conformational Analysis and Energy Landscapes of 4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1λ⁶,2-benzothiazine

The three-dimensional structure of a molecule dictates its physical and biological properties. Conformational analysis is performed to identify the most stable spatial arrangements (conformers) of a molecule and to map the potential energy surface (PES) associated with its flexibility.

For cyclic systems like the benzothiazine core, the dihydrothiazine ring is not planar and can adopt several conformations, such as a sofa, half-chair, or twist-boat. nih.govresearchgate.net The specific conformation is determined by the substituents and intramolecular interactions. Computational methods can be used to calculate the relative energies of these different conformers. By systematically rotating key dihedral angles and calculating the corresponding energy, a PES can be constructed, revealing the lowest energy conformers and the energy barriers between them. mdpi.com This analysis is crucial for understanding how the molecule's shape influences its reactivity and interactions.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for 4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1λ⁶,2-benzothiazine

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of a molecule, which can aid in its experimental identification and characterization.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These predictions are made by calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. Comparing the calculated spectra with experimental data is a standard method for confirming the proposed structure of a synthesized compound. nih.gov

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can compute the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. scispace.com This allows for the assignment of specific absorption bands to the stretching and bending vibrations of functional groups within the molecule, such as the C=O and S=O bonds.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). scispace.com This method calculates the energies of electronic transitions from the ground state to various excited states. The results, often presented as absorption wavelengths (λ_max) and oscillator strengths, provide insight into the electronic structure and can explain the color and photophysical properties of the compound. scispace.comacademie-sciences.fr

Table 3: Example of Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹H NMR (δ, ppm) | Calculated shifts | Observed shifts |

| ¹³C NMR (δ, ppm) | Calculated shifts | Observed shifts |

| IR (ν, cm⁻¹) | Calculated frequencies | Observed frequencies |

| UV-Vis (λ_max, nm) | Calculated wavelengths | Observed wavelengths |

This table illustrates how predicted data would be compared to experimental findings for structural validation.

Molecular Dynamics Simulations for Dynamic Behavior of 4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1λ⁶,2-benzothiazine

While quantum chemical calculations typically focus on static, single-molecule systems in a vacuum, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules in a more realistic environment, such as in a solvent or interacting with a biological target. nih.govarxiv.org

MD simulations solve Newton's equations of motion for a system of atoms and molecules, governed by a force field that approximates the potential energy. arxiv.org For 4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1λ⁶,2-benzothiazine, MD simulations could be used to:

Study its conformational dynamics in different solvents.

Investigate its interaction and binding stability with a protein target. nih.gov

Calculate thermodynamic properties like liquid density and excess molar volumes when mixed with other substances. arxiv.org

The results of these simulations provide a dynamic picture of the molecule's behavior, complementing the static information from quantum calculations.

Reaction Pathway Simulations and Transition State Analysis for Transformations of 4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1λ⁶,2-benzothiazine

To understand the chemical transformations that 4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1λ⁶,2-benzothiazine may undergo, computational chemists simulate potential reaction pathways. This involves identifying the structures of reactants, products, and, most importantly, the high-energy transition states that connect them. researchgate.net

By calculating the energies of these species, an energy profile for the reaction can be constructed. The height of the energy barrier from the reactant to the transition state (the activation energy) determines the reaction rate. researchgate.net These studies are critical for predicting whether a proposed chemical reaction is feasible and for understanding the underlying mechanism. For example, simulations could explore the alkylation or tautomerization of the benzothiazine ring system. nih.govresearchgate.net

Derivatization and Structural Modification of 4 Methyl 1,1,3 Trioxo 3,4 Dihydro 2h 1

Functionalization at the Methyl Group of 4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1

Direct functionalization of the N-methyl group in 4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine is not extensively documented in the scientific literature. Research has predominantly focused on the synthesis of analogues by varying the entire substituent at the N-4 position rather than modifying the methyl group post-synthesis. This approach allows for the exploration of structure-activity relationships (SAR) by introducing a wide range of alkyl, cycloalkyl, and aryl moieties.

For instance, in the development of AMPA receptor potentiators, series of 7-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides were synthesized with various N-4 substituents to modulate activity. While the N-4 position is critical for activity, derivatization is typically achieved by starting with a primary or secondary sulfonamide and introducing the desired N-substituent via alkylation or other N-C bond-forming reactions, rather than by a C-H activation of a pre-existing N-methyl group.

While direct C-H functionalization of N-methyl groups on sulfonamides is challenging, related transformations on similar heterocyclic systems, such as the gold-catalyzed C-H functionalization of N-protected phenothiazines, have been reported. researchgate.net However, these reactions typically target C-H bonds on the aromatic ring or at positions activated by the heteroatoms, not the N-alkyl group itself. The alternative and more common strategy remains the complete replacement of the methyl group, as shown in the table below, which highlights the variety of substituents that have been introduced at the N-4 position of the parent benzothiadiazine dioxide ring system to explore biological activities.

| N-4 Substituent | Synthetic Approach | Purpose/Application | Reference |

|---|---|---|---|

| -CH₃ (Methyl) | Alkylation of parent sulfonamide with methyl iodide | Core structure for further derivatization | mdpi.com |

| -CH₂CH₂F (2-Fluoroethyl) | Alkylation with 2-fluoroethyl iodide | Enhance pharmacokinetic properties | - |

| -CH₂-Ph (Benzyl) | Alkylation with benzyl (B1604629) bromide | Investigate steric and electronic effects | lab-chemicals.com |

| Cycloalkyl groups | Reductive amination or alkylation with cycloalkyl halides | Optimize receptor binding | researchgate.net |

Modifications of the Heterocyclic Ring System of 4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1

The thiadiazine ring of the 1,2,4-benzothiadiazine 1,1-dioxide scaffold is amenable to significant structural transformations, including ring-opening, ring-enlargement, and isosteric replacement, which can dramatically alter the molecule's properties and biological activity.

Ring-Opening Reactions: Cyclic sulfonamides (sultams) can undergo nucleophilic ring-opening reactions. For instance, cyclic sulfamidates, which are closely related to the core structure, can be opened by organometallic reagents like bromophenyl magnesium with clean inversion of stereochemistry. researchgate.net This type of reaction provides a pathway to linear sulfonamides with preserved stereochemical information, which can then be used for further synthetic elaborations. While not demonstrated specifically on the 4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine system, the reactivity of the sulfonamide bond suggests that similar ring-opening strategies could be feasible under appropriate conditions. researchgate.netacs.orgresearchgate.net

Ring-Enlargement Reactions: Photoinduced ring enlargement of 2H-1,2,4-benzothiadiazine 1,1-dioxides has been reported. mdpi.com Irradiation can lead to the formation of larger heterocyclic systems, offering a route to novel molecular scaffolds that would be difficult to access through traditional cyclization methods.

Isosteric Replacements: A powerful strategy for modifying the heterocyclic core involves isosteric replacement, where atoms or groups of atoms are swapped for others with similar steric and electronic properties. This has been explored in the context of AMPA receptor modulators. acs.org

N to C Replacement: Replacing the nitrogen atom at the 4-position with a carbon leads to the formation of 1,2-benzothiazine 1,1-dioxides. acs.org Similarly, replacing the NH group at the 2-position results in 1,4-benzothiazine 1,1-dioxides. acs.org

SO₂ to C=O Replacement: The sulfonyl group (SO₂) can be replaced by a carbonyl group (C=O), transforming the benzothiadiazine dioxide scaffold into a quinazolinone. acs.org

Introduction of Diverse Substituents onto the 4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1 Core

The 1,2,4-benzothiadiazine 1,1-dioxide scaffold offers multiple positions for the introduction of a wide array of substituents, enabling extensive SAR studies. Key positions for derivatization include the C3 position of the heterocyclic ring and various positions on the fused benzene (B151609) ring.

A novel and efficient one-pot synthesis of functionalized benzothiadiazine 1,1-dioxides has been developed via a three-component, intramolecular C-H activation reaction catalyzed by copper(I) iodide. nconf.irnconf.ir This method allows for the construction of highly functionalized derivatives from readily available benzenesulfonyl chlorides and N,N',N''-trisubstituted guanidines under mild conditions. nconf.irnconf.ir

Furthermore, palladium-catalyzed domino reactions of 2-azidosulfonamides and isocyanides provide access to 3-amino-substituted 1,2,4-benzothiadiazine 1,1-dioxides. nih.gov The introduction of substituents on the benzene ring, such as halo groups at the C7 position, has been shown to be crucial for the activity of many bioactive benzothiadiazine derivatives. researchgate.net The table below summarizes some of the key derivatization strategies.

| Position | Example Substituent | Synthetic Method | Impact/Purpose | Reference |

|---|---|---|---|---|

| C3 | Amino groups | Palladium-catalyzed domino reaction | Modulation of biological activity, organocatalysis | nih.gov |

| C3 | Aryl groups | Condensation with aryl aldehydes | Creation of novel isoquinoline (B145761) scaffolds via C-H activation | researchgate.net |

| C7 | Chloro (-Cl) | Starting from chlorinated anilines | Crucial for diuretic and AMPA receptor modulating activity | researchgate.net |

| C6 | Linker for dimerization | Coupling reactions | Synthesis of potent dimeric AMPA receptor modulators | researchgate.net |

Synthesis of Polymer-Supported 4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1 Derivatives

The synthesis of small molecules on solid supports is a cornerstone of modern combinatorial chemistry, facilitating high-throughput synthesis and purification. While direct examples of polymer-supported synthesis for the 4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine scaffold are not prominent in the literature, methodologies developed for related structures demonstrate the feasibility of this approach.

For instance, the polymer-supported synthesis of other heterocyclic compounds, such as saccharin (B28170) (a related benzisothiazole 1,1-dioxide), has been successfully achieved. researchgate.net In these methods, the heterocyclic core is attached to an insoluble polymer support, such as Merrifield resin, allowing for subsequent reactions and easy purification by filtration. researchgate.net

Another relevant strategy is the synthesis of polymers that inherently contain the sulfonamide functionality. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been used to create well-defined polymers and block copolymers containing primary benzene sulfonamide groups. rsc.org This is achieved either by polymerizing a sulfonamide-functional monomer or by using a sulfonamide-containing RAFT agent.

Furthermore, the ring-opening copolymerization (ROCOP) of N-sulfonyl aziridines with cyclic thioanhydrides yields poly(thioester sulfonamide)s. nih.govbohrium.com This method provides access to well-defined polymeric structures containing the sulfonamide group, which could potentially be adapted to incorporate the benzothiadiazine dioxide moiety. These analogous methods suggest that a polymer-supported strategy for the synthesis of 4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine derivatives is a viable, though underexplored, avenue for creating libraries of these compounds for biological screening.

Design and Synthesis of Advanced Molecular Scaffolds Incorporating the 4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1 Moiety

The 1,2,4-benzothiadiazine 1,1-dioxide core serves as an excellent foundational scaffold for the construction of more complex and advanced molecular architectures with significant therapeutic potential. researchgate.netresearchgate.net

One advanced strategy involves the creation of dimeric structures. Potent dimeric modulators of the AMPA receptor have been synthesized by linking two benzothiadiazine dioxide units together, for example, through their C6 positions via an ethylene (B1197577) linker. researchgate.net This approach leverages molecular modeling to predict optimal linker lengths and attachment points to enhance binding affinity and efficacy.

Another sophisticated approach is the use of the benzothiadiazine dioxide ring as a directing group in transition metal-catalyzed C-H activation and annulation reactions. researchgate.net For example, Rh(III)-catalyzed C-H functionalization of 3-aryl-2H-benzo[e] mdpi.comresearchgate.netacs.orgthiadiazine-1,1-dioxides with alkynes or vinylene carbonates has been used to construct novel, fused polycyclic systems like isoquinolines and dihydroisoquinolines. researchgate.netwikipedia.org These reactions create complex, pharmaceutically relevant scaffolds in a single step through the formation of multiple C-C and C-N bonds. researchgate.net

The benzothiadiazine dioxide moiety has also been incorporated into larger molecular frameworks alongside other pharmacophores. A notable example is the class of 3-(1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinones, which were discovered as potent inhibitors of the hepatitis C virus (HCV) RNA-dependent RNA polymerase. nih.gov In these molecules, the benzothiadiazine dioxide core is crucial for the inhibitory activity, and further derivatization on the quinolinone ring allowed for the optimization of potency and pharmacokinetic properties. nih.gov These examples underscore the value of the 4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine core as a versatile building block for designing advanced molecular scaffolds with tailored biological functions.

Synthetic Applications and Broader Chemical Context of 4 Methyl 1,1,3 Trioxo 3,4 Dihydro 2h 1

4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine as a Building Block in Complex Organic Molecule Synthesis.

The 1,2,4-benzothiadiazine-1,1-dioxide framework, inclusive of the 4-methyl-1,1,3-trioxo derivative, is a well-established building block in the synthesis of a variety of complex organic molecules, particularly those with significant biological activity. wikipedia.org Its rigid bicyclic structure and the presence of multiple functionalization points allow for the systematic construction of diverse molecular architectures.

A prominent application of this scaffold is in the synthesis of diuretic and antihypertensive agents. acs.orgacs.org Well-known drugs such as chlorothiazide (B1668834) and hydrochlorothiazide (B1673439) feature the 1,2,4-benzothiadiazine-1,1-dioxide core, highlighting its importance in medicinal chemistry. wikipedia.orgresearchgate.net The synthesis of these molecules often involves the condensation of 2-aminobenzenesulfonamides with appropriate reagents to construct the heterocyclic ring.

Furthermore, the 1,2,4-benzothiadiazine-1,1-dioxide scaffold has been instrumental in the development of ionotropic glutamate (B1630785) receptor (iGluR) ligands. nih.gov These receptors are crucial in neurotransmission, and their modulation is a key strategy in treating various neurological disorders. Researchers have successfully synthesized novel series of 1,2,4-benzothiadiazine-1,1-dioxide derivatives and evaluated their binding affinities at different iGluR subtypes, demonstrating the scaffold's utility in designing selective receptor modulators. nih.gov

The versatility of this building block is further underscored by its use in creating compounds with potential anticancer activity. By modifying the substituents on the benzothiadiazine ring, chemists can tune the molecule's properties to target specific biological pathways involved in cancer progression.

Role of 4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine in Materials Science Research.

While the primary focus of research on the 1,2,4-benzothiadiazine-1,1-dioxide scaffold has been in medicinal chemistry, there are emerging applications in materials science. The structural rigidity and electronic properties of this heterocyclic system make it an attractive candidate for the development of novel functional materials.

One notable example is the use of a related trioxo derivative, 6,7-dibromo-2,3-diphenyl-1,2,3,4-tetrahydro-1,2,3-benzothiadiazine-1,1,4-trione, as a starting material for the synthesis of molecules for organic light-emitting diodes (OLEDs). mdpi.com These molecules are designed to emit light upon the application of an electric current, a key characteristic for display and lighting technologies. The benzothiadiazine core in these materials contributes to their thermal stability and influences their photophysical properties. mdpi.com

The potential for incorporating the 1,2,4-benzothiadiazine-1,1-dioxide scaffold into polymers as either a monomer or a functional linker is an area of growing interest. The ability to introduce various functional groups onto the aromatic ring and the nitrogen atoms of the heterocyclic system allows for the tuning of polymer properties such as solubility, thermal stability, and conductivity.

Table 1: Potential Applications of Benzothiadiazine Derivatives in Materials Science

| Application Area | Role of Benzothiadiazine Scaffold | Potential Advantages |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Core component of light-emitting molecules | Enhances thermal stability and influences photophysical properties |

| Functional Polymers | Monomer or functional linker | Allows for tuning of polymer properties like solubility and conductivity |

Interplay of 4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine with Other Heterocyclic Systems in Synthetic Methodologies.

The 1,2,4-benzothiadiazine-1,1-dioxide scaffold readily participates in reactions with other heterocyclic systems, leading to the creation of novel and complex molecular architectures. This interplay is a powerful strategy in synthetic chemistry for accessing compounds with unique properties and biological activities.

For instance, the coupling of a 1,2,4-benzothiadiazine-1,1-dioxide with a 4-hydrazino-1,2,3-benzothiadiazine-1,1-dioxide has been explored to combine the potential pharmacological activities of both heterocyclic units within a single molecule. mdpi.com Such hybrid molecules are of interest in drug discovery as they may exhibit synergistic effects or novel biological profiles.

Another example involves the reaction of 3-amino-substituted 1,2,4-benzothiadiazine 1,1-dioxides, which can be synthesized through palladium-catalyzed domino reactions, with other heterocycles to build more elaborate structures. researchgate.net The amino group provides a convenient handle for further chemical transformations, allowing for the introduction of a wide range of heterocyclic moieties.

The exploration of isosteric replacements, where a part of the 1,2,4-benzothiadiazine-1,1-dioxide scaffold is replaced by another structurally similar group, has also been a fruitful area of research. acs.org For example, replacing a nitrogen atom in the thiadiazine ring with a methylene (B1212753) group leads to 1,4-benzothiazine 1,1-dioxides, which have shown promise as AMPA receptor positive allosteric modulators. acs.org This approach highlights the nuanced role of each component of the heterocyclic system and provides a pathway to fine-tune the biological activity of the resulting molecules.

Potential in Catalyst Design or Ligand Development Utilizing the 4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine Scaffold.

The rigid and well-defined three-dimensional structure of the 1,2,4-benzothiadiazine-1,1-dioxide scaffold makes it an attractive platform for the design of chiral ligands and organocatalysts for asymmetric synthesis. The ability to introduce chiral substituents at various positions on the heterocyclic ring allows for the creation of a chiral environment around a catalytic center.

While specific examples utilizing the 4-methyl-1,1,3-trioxo derivative are not widely reported, the broader class of chiral benzothiazine and related benzothiazepine (B8601423) derivatives has been successfully employed in asymmetric catalysis. researchgate.netbohrium.com These catalysts have been used in a variety of transformations, including asymmetric hydrogenation and aldol (B89426) reactions, to produce enantiomerically enriched products. researchgate.netbohrium.com

The development of chiral guanidine (B92328) derivatives, which can be incorporated into or attached to heterocyclic scaffolds, has emerged as a powerful strategy in organocatalysis. rsc.org The strong basicity and hydrogen-bonding capabilities of guanidines make them effective catalysts for a range of reactions. The 1,2,4-benzothiadiazine-1,1-dioxide scaffold could serve as a rigid backbone to support a chiral guanidine moiety, potentially leading to highly efficient and stereoselective catalysts.

Furthermore, the nitrogen and oxygen atoms within the benzothiadiazine dioxide core can act as coordination sites for metal ions. This suggests the potential for developing novel ligands for transition metal catalysis. By carefully designing the substituents on the scaffold, it may be possible to create ligands that can control the reactivity and selectivity of metal-catalyzed reactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1, and what analytical techniques validate its purity and structure?

- Methodological Answer : Synthesis can follow multi-step protocols involving condensation, oxidation, or cyclization reactions. For example, analogous compounds (e.g., benzothiazine derivatives) are synthesized via hydroxylation and esterification steps under controlled temperatures and catalysts . Structural validation requires a combination of NMR (¹H/¹³C), IR spectroscopy, and X-ray crystallography (XRD) to confirm functional groups and stereochemistry. Purity is assessed via HPLC with UV detection or mass spectrometry (MS). Consistency across analytical methods ensures reliability .

Q. How can researchers design experiments to optimize the yield of 4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1 under varying reaction conditions?

- Methodological Answer : Utilize factorial design to systematically test variables (e.g., temperature, solvent polarity, catalyst loading). Pre-experimental screening (e.g., Plackett-Burman design) identifies critical factors, followed by response surface methodology (RSM) to model optimal conditions. For example, membrane separation technologies (e.g., solvent-resistant nanofiltration) can improve yield by isolating intermediates .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for 4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1?

- Methodological Answer : Cross-validate data using complementary techniques. For instance, dynamic NMR can resolve conformational equilibria that XRD (static structure) may miss. Density Functional Theory (DFT) calculations simulate spectra to reconcile discrepancies. If XRD reveals unexpected tautomers, revise synthetic protocols to stabilize the desired isomer . Contradictions should be contextualized within prior literature to identify systemic errors (e.g., solvent artifacts) .

Q. What computational methods are suitable for modeling the electronic properties of 4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1, and how do they align with experimental data?

- Methodological Answer : Quantum mechanical methods (e.g., DFT with B3LYP/6-31G* basis set) predict frontier molecular orbitals, dipole moments, and reactivity indices. Compare computational results with experimental UV-Vis, cyclic voltammetry, and ESR data. For example, discrepancies in HOMO-LUMO gaps may indicate solvation effects, requiring implicit solvent models (e.g., PCM) .

Q. How can researchers conduct systematic literature reviews to identify gaps in the mechanistic understanding of 4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1?

- Methodological Answer : Use bibliometric tools (e.g., VOSviewer, CiteSpace) to map keyword co-occurrence networks and citation trends. Focus on journals like Acta Crystallographica for structural insights and Chemical Engineering Research and Design for process-related gaps. Prioritize studies with open-access spectral databases (e.g., ChemIDplus, EPA DSSTox) to address variability in reported properties .

Q. What experimental approaches are recommended to study the reactivity of 4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1 in catalytic systems?

- Methodological Answer : Employ kinetic isotope effects (KIE) and isotopic labeling (e.g., ¹⁸O tracing) to elucidate reaction pathways. Operando spectroscopy (e.g., FTIR or Raman under flow conditions) monitors intermediate species. For heterogeneous catalysis, pair BET surface area analysis with TEM to correlate activity with catalyst morphology .

Theoretical and Methodological Frameworks

Q. How can a theoretical framework guide the investigation of 4-methyl-1,1,3-trioxo-3,4-dihydro-2H-1’s biological or catalytic activity?

- Methodological Answer : Align hypotheses with established theories (e.g., frontier molecular orbital theory for reactivity or QSAR for bioactivity). For enzyme inhibition studies, use molecular docking (AutoDock Vina) and MD simulations to validate binding modes. Link findings to broader concepts like transition-state stabilization or allosteric modulation .

Q. What strategies mitigate variability in physicochemical property data (e.g., solubility, logP) reported across databases?

- Methodological Answer : Standardize measurement protocols (e.g., OECD guidelines for logP determination). Cross-reference data from authoritative sources (e.g., PubChem, EPA DSSTox) and use consensus values. Meta-analyses can statistically aggregate disparate data, weighting studies by methodological rigor (e.g., sample purity ≥95%) .

Note on Evidence Utilization

- Avoid non-peer-reviewed sources (e.g., commercial platforms like benchchem.com ).

- Prioritize journals with robust methodological reporting (e.g., Acta Crystallographica, Chemical Engineering Research and Design) .

- Theoretical frameworks must be explicitly linked to experimental design to meet academic standards .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.